2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol
Overview
Description
2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol is an organoheterocyclic compound with the molecular formula C10H14O2S This compound features a thienopyran ring system, which is a fused bicyclic structure containing both sulfur and oxygen atoms
Mechanism of Action
Target of Action
The primary targets of the compound “2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol” are currently unknown. This compound belongs to the class of organic compounds known as pyrans . Pyran derivatives have been known to exhibit a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc . .
Mode of Action
It can be inferred from the general properties of pyran derivatives that it might interact with its targets by binding to them and modulating their activity .
Biochemical Pathways
Given the broad spectrum of biological activities associated with pyran derivatives, it can be speculated that multiple pathways might be affected .
Pharmacokinetics
Like other pyran derivatives, it is expected to have good bioavailability .
Result of Action
Given the broad spectrum of biological activities associated with pyran derivatives, it can be speculated that it might have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thienopyran precursor with an alcohol group, followed by cyclization to form the desired compound. The reaction conditions often involve the use of solvents such as dioxane and water, and the process may require heating at reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The compound is typically purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thienopyran ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the thienopyran ring.
Scientific Research Applications
2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid: This compound has a similar thienopyran structure but with an acetic acid group instead of an ethanol group.
(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide: Another related compound with a thienopyran ring system but different functional groups.
Uniqueness
2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol is unique due to its specific combination of functional groups and the thienopyran ring system. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-10(4-5-11)8-3-7-13-9(8)2-6-12-10/h3,7,11H,2,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWVZRFJFAVPIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCO1)SC=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640346 | |
Record name | 2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-60-6 | |
Record name | 2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.